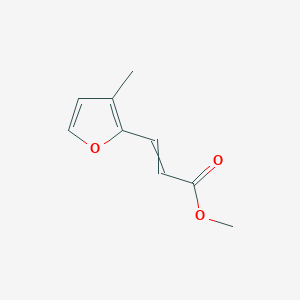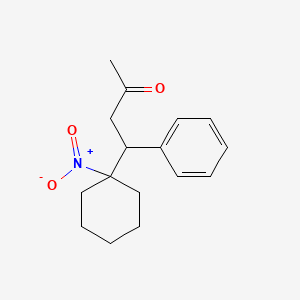
4-(1-Nitrocyclohexyl)-4-phenylbutan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Nitrocyclohexyl)-4-phenylbutan-2-one is an organic compound characterized by the presence of a nitro group attached to a cyclohexyl ring, a phenyl group, and a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Nitrocyclohexyl)-4-phenylbutan-2-one typically involves a multi-step process. One common method starts with the nitration of cyclohexane to introduce the nitro group. This is followed by a Friedel-Crafts acylation reaction to attach the phenyl group and the butanone moiety. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure and high-temperature conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
4-(1-Nitrocyclohexyl)-4-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 4-(1-Aminocyclohexyl)-4-phenylbutan-2-one.
Substitution: Formation of halogenated derivatives of the phenyl group.
科学的研究の応用
4-(1-Nitrocyclohexyl)-4-phenylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials, including polymers and coatings
作用機序
The mechanism of action of 4-(1-Nitrocyclohexyl)-4-phenylbutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect various cellular pathways, including signal transduction and gene expression .
類似化合物との比較
Similar Compounds
1-(1-Nitrocyclohexyl)-1-ethanol: Similar in structure but with an alcohol group instead of a ketone.
N,N’-bis-[(1-nitrocyclohexyl)-methyl]-piperazine: Contains two nitrocyclohexyl groups attached to a piperazine ring
Uniqueness
4-(1-Nitrocyclohexyl)-4-phenylbutan-2-one is unique due to its combination of a nitrocyclohexyl group with a phenylbutanone backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
484001-76-5 |
|---|---|
分子式 |
C16H21NO3 |
分子量 |
275.34 g/mol |
IUPAC名 |
4-(1-nitrocyclohexyl)-4-phenylbutan-2-one |
InChI |
InChI=1S/C16H21NO3/c1-13(18)12-15(14-8-4-2-5-9-14)16(17(19)20)10-6-3-7-11-16/h2,4-5,8-9,15H,3,6-7,10-12H2,1H3 |
InChIキー |
WDEDRONTGWUFRY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(C1=CC=CC=C1)C2(CCCCC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane](/img/structure/B14252337.png)
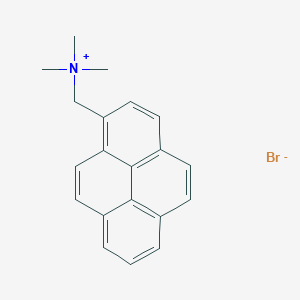
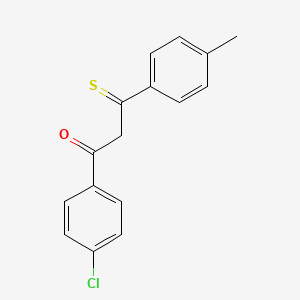
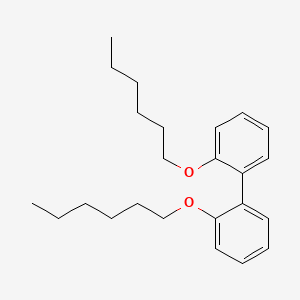
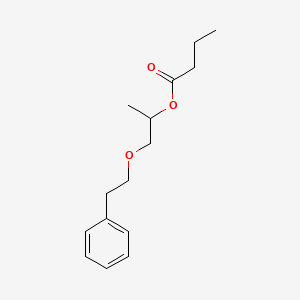

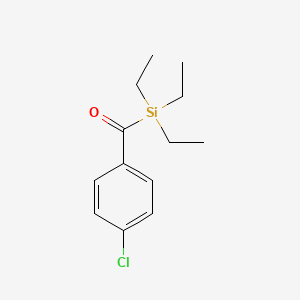
![N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]butanamide](/img/structure/B14252372.png)
![4-[2-(Pyren-1-YL)ethyl]pyridine](/img/structure/B14252384.png)
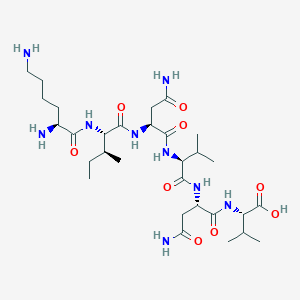

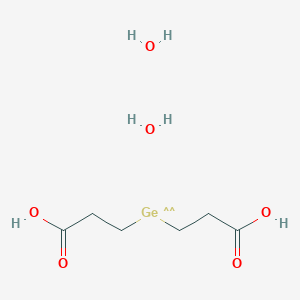
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylbut-2-enal](/img/structure/B14252398.png)
